2-[6-ethyl-3-(4-ethylbenzenesulfonyl)-4-oxo-1,4-dihydroquinolin-1-yl]-N-(4-fluorophenyl)acetamide
Description
This compound is a quinoline-based acetamide derivative featuring a 6-ethyl substituent on the quinoline core, a 4-ethylbenzenesulfonyl group at position 3, and a 4-fluorophenylacetamide moiety at position 1. The ethyl groups likely contribute to lipophilicity, influencing membrane permeability and pharmacokinetics .
Properties
IUPAC Name |
2-[6-ethyl-3-(4-ethylphenyl)sulfonyl-4-oxoquinolin-1-yl]-N-(4-fluorophenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H25FN2O4S/c1-3-18-5-12-22(13-6-18)35(33,34)25-16-30(17-26(31)29-21-10-8-20(28)9-11-21)24-14-7-19(4-2)15-23(24)27(25)32/h5-16H,3-4,17H2,1-2H3,(H,29,31) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MXMNZQJWEBZJTL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)S(=O)(=O)C2=CN(C3=C(C2=O)C=C(C=C3)CC)CC(=O)NC4=CC=C(C=C4)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H25FN2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
492.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[6-ethyl-3-(4-ethylbenzenesulfonyl)-4-oxo-1,4-dihydroquinolin-1-yl]-N-(4-fluorophenyl)acetamide typically involves multiple steps, including the formation of the quinoline core, sulfonylation, and acetamide formation. The reaction conditions often require specific catalysts, solvents, and temperature control to ensure the desired product yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This often includes the use of continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various chemical reactions, including:
Reduction: The addition of hydrogen or removal of oxygen.
Substitution: Replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. The conditions often involve controlled temperatures, specific solvents, and catalysts to drive the reactions efficiently.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives with additional oxygen-containing functional groups, while reduction may produce more hydrogenated forms of the compound.
Scientific Research Applications
2-[6-ethyl-3-(4-ethylbenzenesulfonyl)-4-oxo-1,4-dihydroquinolin-1-yl]-N-(4-fluorophenyl)acetamide has several scientific research applications, including:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. It may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound belongs to a broader class of 4-oxo-1,4-dihydroquinoline acetamides. Below is a systematic comparison with structurally analogous derivatives:
Table 1: Substituent Analysis and Key Differences
*Values from likely represent pIC₅₀ or similar potency metrics; higher values indicate greater activity.
Key Observations
Sulfonyl Group Variations: The 4-ethylbenzenesulfonyl group in the target compound introduces steric bulk and lipophilicity compared to the unsubstituted benzenesulfonyl group in the 4-chlorophenyl analog . This may enhance membrane permeability but reduce aqueous solubility.
Acetamide Substituents: The 4-fluorophenyl group in the target compound offers a balance between electronegativity and steric profile, contrasting with the 4-chlorophenyl analog (), where chlorine’s larger size might hinder binding in sterically sensitive targets. Quinolin-6-yl and 2-methylphenyl substituents () demonstrate how heteroaromatic or alkyl groups alter activity; the quinolin-6-yl derivative’s higher activity (5.928 vs. 5.503) suggests aromatic stacking may be critical .
Chloro and cyclopropane modifications () indicate adaptability for macromolecular targets, such as bacterial topoisomerases .
Research Findings and Implications
- Activity Trends: The nitrobenzyl-substituted indolinone derivative () exhibits higher activity (5.928) than ethoxybenzyl analogs (5.171), underscoring the role of electron-deficient groups in enhancing potency .
- Structural Insights: Crystallographic data (via SHELX, ) may reveal conformational preferences, such as planar quinoline cores or sulfonyl group orientation, critical for target engagement .
- Patent Relevance : Substituent variations (e.g., 4-fluorophenyl vs. 4-hydroxyphenyl in ) highlight strategies to circumvent existing patents while retaining bioactivity .
Biological Activity
The compound 2-[6-ethyl-3-(4-ethylbenzenesulfonyl)-4-oxo-1,4-dihydroquinolin-1-yl]-N-(4-fluorophenyl)acetamide is a synthetic organic compound that has garnered attention for its potential biological activities. This article provides a detailed examination of its biological activity, including mechanisms of action, therapeutic applications, and relevant research findings.
Molecular Structure
The molecular formula of the compound is . Its structure features a quinoline core with various substituents that contribute to its biological activity.
| Property | Value |
|---|---|
| Molecular Weight | 396.50 g/mol |
| Melting Point | Not specified |
| Solubility | Not specified |
| LogP | Not specified |
Antimicrobial Activity
Recent studies have indicated that compounds similar to This compound exhibit antimicrobial properties. For instance:
- In vitro studies demonstrated significant inhibition of bacterial growth against strains such as Staphylococcus aureus and Escherichia coli.
Anticancer Properties
Research has explored the anticancer potential of quinoline derivatives:
- Cell line studies showed that the compound induces apoptosis in cancer cell lines, suggesting a potential role in cancer therapy.
Case Studies
- Case Study 1 : A study involving the administration of quinoline derivatives in animal models demonstrated reduced tumor growth and enhanced survival rates.
- Case Study 2 : Clinical trials assessing the efficacy of related compounds in treating bacterial infections reported favorable outcomes, although specific data on this compound remains scarce.
Recent Studies
Several studies have focused on the biological activity of quinoline derivatives:
- A study published in Journal of Medicinal Chemistry highlighted the structure-activity relationship (SAR) of similar compounds, suggesting that modifications to the sulfonyl group enhance antimicrobial efficacy.
Comparative Analysis
A comparative analysis with other known quinoline-based drugs reveals that while some share similar mechanisms, the unique structural features of our compound may confer distinct advantages in specific therapeutic areas.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
